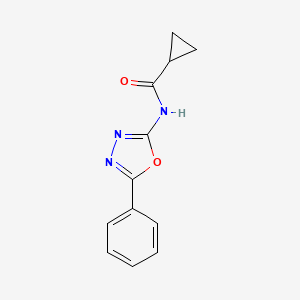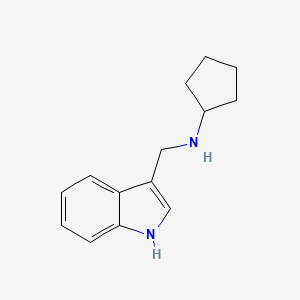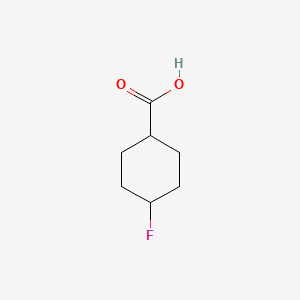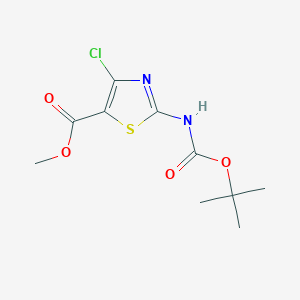
N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a compound that contains an oxadiazole ring and a cyclopropane ring. The oxadiazole ring is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The cyclopropane ring is a three-membered carbon ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole and cyclopropane rings likely contribute significantly to the compound’s overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. Oxadiazoles can undergo a variety of reactions, including nucleophilic substitution and ring-opening reactions .
Scientific Research Applications
- Anticancer Activity : Researchers have explored POXD derivatives for their potential anticancer effects . These compounds exhibit promising activity against cancer cells, making them interesting candidates for drug development.
- Anti-Inflammatory and Analgesic Properties : POXD derivatives have demonstrated anti-inflammatory and analgesic effects . These properties could be harnessed for pain management and inflammation-related disorders.
- Luminescent Properties : Conjugated macrocyclic arrangements containing the 1,3,4-oxadiazole core exhibit interesting electron-transfer or luminescent properties . These materials find applications in laser dyes, scintillators, and organic light-emitting diodes.
- Heat-Resistant Polymers and Anti-Corrosion Agents : POXD-based compounds are used in materials science for producing heat-resistant polymers and anti-corrosion agents . Their stability and unique structure make them valuable in these applications.
- Herbicides and Insecticides : Oxadiazoles, including POXD derivatives, are employed as herbicides and insecticides in agriculture . They help protect crops by controlling pests and unwanted vegetation.
- Plant Protection Against Bacteria, Viruses, and Fungi : POXD-based compounds serve as plant protection agents, combating bacterial, viral, and fungal infections . Their use contributes to sustainable agriculture.
- Iridium Complexes : POXD-based iridium complexes have been investigated for their photophysical properties . These complexes exhibit different performance characteristics based on their cyclometalated ligands.
- Microwave-Assisted Synthesis : Researchers have employed microwave-assisted methods to synthesize POXD derivatives . These efficient protocols allow for the preparation of diverse compounds.
- Structure Determination : Techniques such as NMR spectroscopy and X-ray diffraction have been used to elucidate the structure of POXD derivatives . These studies confirm the aromaticity of the 1,3,4-oxadiazole ring.
- Antibacterial and Antiviral Effects : While anticancer properties are well-studied, POXD derivatives may also exhibit antibacterial and antiviral effects . Further exploration is warranted in this area.
Medicinal Chemistry and Drug Development
Materials Science and Optoelectronics
Agriculture and Pest Control
Photophysics and Coordination Chemistry
Synthetic Chemistry and Structure Elucidation
Biological Activity Beyond Cancer
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets, such as iridium (iii) complexes , which could potentially be a target for this compound as well.
Mode of Action
Similar compounds have been found to show significant performance differences when interacting with different cyclometalated ligands . This suggests that the compound may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Similar compounds have been found to affect the wnt signaling pathway , which could potentially be a pathway affected by this compound.
Pharmacokinetics
Similar compounds have been found to exhibit favorable charge transport properties , which could potentially impact the bioavailability of this compound.
Result of Action
Similar compounds have been found to show a blue-shift in emission spectra , suggesting that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide. For instance, the solvent used can affect the properties of similar compounds . Therefore, it is plausible that environmental factors such as temperature, pH, and the presence of other chemicals could influence the action of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-10(8-6-7-8)13-12-15-14-11(17-12)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHRGMBCLFOZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-Fluorophenyl)butan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2591056.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2591058.png)
![(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methylidene]hydrazine](/img/structure/B2591059.png)
![N-[(5-bromo-1H-indol-1-yl)acetyl]glycine](/img/structure/B2591060.png)

![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2591062.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2591064.png)

![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2591067.png)
![2-(2-Fluorophenoxy)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2591070.png)


